N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
This compound features a benzamide core linked via an ethyl chain to a 1H-indole moiety. The indole’s 3-position is substituted with a thioether bridge connected to a 2-oxoethyl group bearing a 4-fluorobenzylamino substituent. This structure integrates multiple pharmacophoric elements:
- Benzamide: Often associated with kinase inhibition or receptor modulation.
- Indole: A privileged scaffold in medicinal chemistry, contributing to π-π stacking and hydrophobic interactions.
- 4-Fluorobenzyl group: Enhances lipophilicity and metabolic stability via fluorine’s electronegativity and steric effects.
- Thioether linkage: Modulates electronic properties and conformational flexibility .
Properties
IUPAC Name |
N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S/c27-21-12-10-19(11-13-21)16-29-25(31)18-33-24-17-30(23-9-5-4-8-22(23)24)15-14-28-26(32)20-6-2-1-3-7-20/h1-13,17H,14-16,18H2,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOROEZNQTKOPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound's structure is characterized by several functional groups that contribute to its biological activity. Below are the key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₅O₃S |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 1021061-92-6 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within cells, including enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to alterations in cellular processes such as:
- Signal Transduction : The compound may influence signaling pathways by acting on specific receptors or enzymes.
- Gene Expression : It can affect transcription factors, thereby altering gene expression profiles.
- Metabolic Pathways : The compound may interact with metabolic enzymes, impacting overall cellular metabolism.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and neuroprotection.
Antitumor Activity
A study focusing on related compounds indicated significant antitumor properties. For instance, a derivative with a similar structure demonstrated an IC50 value of 1.30 μM against HepG2 cells, showcasing its potential as a potent anticancer agent . Additionally, the compound's ability to promote apoptosis and induce cell cycle arrest further supports its antitumor efficacy.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has shown that certain analogs can protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. One specific analog exhibited a maximum protective activity at 100% with an EC50 of 0.1 ± 0.01 μM . This suggests that similar compounds could be explored for neuroprotective applications.
Case Study 1: Anticancer Efficacy
In vitro studies have demonstrated that this compound and its derivatives can significantly inhibit tumor growth in xenograft models. The findings revealed tumor growth inhibition rates comparable to established treatments, indicating its potential as a lead compound for drug development.
Case Study 2: β-cell Protection
In studies examining β-cell viability under stress conditions, the compound showed remarkable efficacy in rescuing cells from apoptosis induced by tunicamycin (Tm). The results highlighted its potential for developing therapies aimed at diabetes and other metabolic disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amino Group
N-[2-(3-{[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide (RN: 851714-79-9)
- Key difference: Replaces the 4-fluorobenzyl group with a cyclopentylamino substituent.
- Impact :
Compounds 7a–7c from
- Examples: 7a: tert-Butylamino substituent. 7b: Cyclohexylamino substituent. 7c: Butylamino substituent.
- Impact: 7a: tert-Butyl enhances hydrophobicity and metabolic stability but may reduce solubility. 7c: Butyl offers intermediate properties between linear and branched chains .
Variations in the Core Scaffold
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide ()
- Key difference : Replaces the benzamide-ethyl-indole backbone with an indole-3-acetamide structure.
- Impact :
Compounds from –10
- Examples: 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (). N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide ().
- Nitro/Cyano groups: Modify electronic properties, influencing receptor binding kinetics .
Thioether vs. Alternative Linkages
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ()
- Key difference : Replaces the thioether with a biphenyl-propanamide chain.
- Impact :
- Increased rigidity from the biphenyl group may restrict conformational flexibility, affecting target engagement.
- Fluorine’s ortho position on the biphenyl could enhance steric and electronic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
